(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol
Description
(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol is a chiral silyl-protected alcohol featuring a pyridyl substituent. The tert-butyldimethylsilyl (TBS) group is a widely used protecting moiety for alcohols in organic synthesis due to its stability under acidic and basic conditions.
Properties
IUPAC Name |
(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-pyridin-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12(15)11-8-6-7-9-14-11/h6-9,12,15H,10H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYRJYLECFRJPO-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol typically involves the protection of the hydroxyl group of a chiral alcohol with a tert-butyl(dimethyl)silyl group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions, particularly if the pyridyl group is involved. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various protected or functionalized derivatives.
Scientific Research Applications
(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol is primarily related to its role as a synthetic intermediate. It can participate in various chemical reactions due to the presence of the silyl ether and pyridyl groups, which can interact with different molecular targets and pathways. The silyl ether group provides stability and protection to the hydroxyl group, while the pyridyl group can engage in coordination chemistry and other interactions.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Silyl-Protected Alcohols
Table 2: Physicochemical Properties of Analogues
Biological Activity
(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C12H19NO2Si
- Molecular Weight : 239.36 g/mol
- CAS Number : 263718-48-5
Biological Activity Overview
The compound has been investigated for various biological activities, including its role as a potential therapeutic agent in different disease models. The following subsections detail specific areas of research.
1. Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Mechanism of Action : The compound has shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. In vitro studies indicated that it inhibits cell proliferation in breast cancer and prostate cancer models.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and LNCaP (prostate cancer) cells, with IC50 values of 12 µM and 15 µM, respectively .
2. Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound:
- Mechanism : It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
- Experimental Findings : In a model of Alzheimer's disease, this compound reduced amyloid-beta aggregation and improved cognitive function in animal studies .
3. Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various pathogens:
- Activity Spectrum : It demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Data Table :
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Escherichia coli | >128 µg/mL |
This table summarizes the antimicrobial activity observed in laboratory settings .
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available pyridine derivatives and tert-butyldimethylsilyl chloride.
- Reaction Conditions : The reaction is carried out under anhydrous conditions using a base such as triethylamine to facilitate the silylation process.
- Purification : The product is purified via column chromatography, yielding the desired compound with high purity.
Q & A
Q. What are the optimal synthetic routes for (1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves silyl ether protection of a chiral alcohol precursor. A key step is the stereoselective reduction of a ketone intermediate using NaBH₄ in methanol, followed by silylation with tert-butyldimethylsilyl chloride (TBDMSCl) . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during silylation to minimize side reactions.
- Solvent selection : Using anhydrous THF or DMF to enhance reagent solubility.
- Catalyst use : Employing imidazole or DMAP to accelerate silylation .
Q. Table 1: Comparative Synthesis Methods
| Method | Reagents | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Route A | NaBH₄, TBDMSCl, THF | 72–78 | 0°C, 12 h | |
| Route B | LiAlH₄, TBDMSOTf, DMF | 65–70 | RT, 6 h |
Q. How should researchers characterize the stereochemical purity of this compound?
Methodological Answer: Use a combination of:
- Chiral HPLC : Employ columns like Chiralcel IF with hexane/iPrOH (99.9:0.1) at 1 mL/min (retention times: 15.4–18.7 min) .
- NMR : Analyze and NMR for diastereotopic proton splitting and coupling constants (e.g., for vicinal protons) .
- Polarimetry : Measure specific rotation ([α]) and compare with literature values (e.g., [α] = +32° in CHCl₃) .
Advanced Research Questions
Q. How does the tert-butyldimethylsilyl (TBDMS) group influence the compound’s reactivity in nucleophilic substitutions or oxidations?
Methodological Answer: The TBDMS group:
- Stabilizes intermediates : Its bulky structure reduces β-elimination in SN2 reactions (e.g., substitution with methyl bromopropanoate under Zn/Sm promotion) .
- Affords regioselectivity : Directs oxidation to the pyridine ring over the alcohol (e.g., selective epoxidation using m-CPBA) .
- Enables deprotection : Use TBAF in THF to cleave TBDMS under mild conditions (0°C, 1 h) .
Q. Table 2: Reactivity Under Different Conditions
| Reaction | Reagents | Product | Yield (%) | Notes |
|---|---|---|---|---|
| SN2 | Zn, Sm, methyl bromopropanoate | Carbapenem analog | 58 | Retention of stereochemistry |
| Oxidation | m-CPBA, CH₂Cl₂ | Epoxide | 63 | No alcohol oxidation observed |
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Methodological Answer:
- X-ray crystallography : Confirm absolute configuration (e.g., C–C bond angles: 109.2–124.5° ).
- DFT calculations : Compare computed NMR shifts (GIAO method) with experimental data to validate assignments .
- Dynamic NMR : Assess conformational flexibility (e.g., coalescence temperature studies for rotamers) .
Q. What strategies mitigate unexpected side reactions (e.g., N1–C4 bond cleavage) during derivatization?
Methodological Answer:
- Avoid protic solvents : Use THF or DCM instead of ethanol to prevent acid-catalyzed cleavage .
- Temperature modulation : Conduct reactions below −20°C to stabilize intermediates (e.g., samarium-mediated substitutions) .
- Protecting groups : Introduce Boc or Fmoc groups to shield reactive amines during functionalization .
Q. Data Analysis & Experimental Design
Q. How to design experiments to probe the compound’s role in asymmetric catalysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
